4-(5-amino-1H-indazol-3-yl)benzonitrile

Physicochemical profiling Permeability prediction Regioisomer differentiation

Medicinal chemistry teams require validated, derivatizable scaffolds for kinase inhibitor library synthesis, but many commercial intermediates lack published SAR context or kinase profiling data. This compound solves both gaps. - **Proven scaffold**: Abbott/AbbVie-derived 5-aminoindazole core with para-cyanophenyl substitution; active vs. ROCK2, GSK3β, Aurora2, JAK2. - **Derivatization-ready**: Free 5-amino group enables amide coupling, sulfonylation, or reductive amination. - **Bulk supply**: ≥98% purity, batch-to-batch consistency for parallel synthesis campaigns.

Molecular Formula C14H10N4
Molecular Weight 234.26 g/mol
CAS No. 1356087-74-5
Cat. No. B11876444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-amino-1H-indazol-3-yl)benzonitrile
CAS1356087-74-5
Molecular FormulaC14H10N4
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NNC3=C2C=C(C=C3)N
InChIInChI=1S/C14H10N4/c15-8-9-1-3-10(4-2-9)14-12-7-11(16)5-6-13(12)17-18-14/h1-7H,16H2,(H,17,18)
InChIKeyBJJKSRQHWSDYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Amino-1H-indazol-3-yl)benzonitrile: Procurement Baseline Overview


4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) is a 5-aminoindazole derivative bearing a para-cyanophenyl substituent at the 3-position of the indazole core. This compound belongs to a class of 5-substituted indazoles extensively characterized as ATP-competitive kinase inhibitors, with reported activity against multiple kinases including ROCK2, GSK3β, Aurora2, and JAK2 [1]. The 5-aminoindazole-benzonitrile scaffold originated from parallel synthesis campaigns at Abbott Laboratories (now AbbVie) employing [2+3] cycloaddition chemistry, and is protected under US Patent 9,163,007 B2 [2]. The compound serves as a versatile intermediate for further derivatization, with the free 5-amino group providing a synthetic handle for amide coupling, sulfonylation, or reductive amination to generate focused kinase inhibitor libraries .

1

Parallel synthesis scaffold — validated [2+3] cycloaddition route compatible with high-throughput library production.

2

Free 5-amino derivatization handle — enables amide coupling, sulfonylation, or reductive amination for focused kinase inhibitor libraries.

3

Para-cyanophenyl kinase pharmacophore — structurally aligned with ATP-competitive inhibitor design for kinase panel screening.

Critical Differentiation from Closely Related Indazole Analogs


Within the 5-aminoindazole-3-yl-benzonitrile chemotype, the position of the cyano substituent on the phenyl ring (para vs. meta) and the oxidation state of the 5-substituent (amino vs. nitro) are critical determinants of kinase selectivity profile, synthetic tractability, and physicochemical properties. The para-cyano regioisomer (this compound, CAS 1356087-74-5) and the meta-cyano regioisomer (CAS 1356087-71-2) share identical molecular formula (C14H10N4) and molecular weight (234.26 g/mol), yet the altered dipole vector and hydrogen-bonding geometry imposed by the 1,4- vs. 1,3-substitution pattern are predicted to produce distinct kinase inhibition fingerprints in ATP-binding pocket interactions [1]. The para-cyano orientation also confers a measurably higher LogP (calculated ~2.68) compared to the meta analog, with implications for passive permeability and protein binding in cellular assays . Furthermore, substitution of the 5-amino group with a 5-nitro group (as in 3-((5-nitro-1H-indazol-3-yl)amino)benzonitrile) shifts the biological mechanism toward bio-reductive activation and oxidative stress induction rather than direct kinase inhibition, fundamentally altering the compound's mode of action .

This Product
Para-cyano isomer (CAS 1356087-74-5)

Calculated LogP ~2.68; linear geometry yields lower TPSA, predicted higher passive permeability.

Close Analog
Meta-cyano isomer (CAS 1356087-71-2)

LogP estimated ~2.3–2.5; altered dipole vector may produce distinct kinase inhibition fingerprint.

Permeability-limited cellular assay data may not transfer directly between regioisomers; cell-based target engagement may require independent validation.

This Product
5-Aminoindazole (CAS 1356087-74-5)

ATP-competitive kinase inhibition; reported activity against ROCK2, GSK3β, Aurora2, JAK2.

Mechanism-Different Analog
5-Nitroindazole analog

Bio-reductive activation mechanism; oxidative stress induction rather than direct kinase inhibition.

Phenotypic screening readouts from 5-nitro analogs may reflect nonspecific redox activity rather than target-specific kinase modulation; SAR interpretation requires mechanistic deconvolution.

Quantitative Differentiation Evidence Against Comparators


Para-Cyano vs. Meta-Cyano: LogP and Polar Surface Area Comparison

The para-cyano substitution of 4-(5-amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) produces a calculated LogP of 2.68 versus the meta-cyano regioisomer 3-(5-amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-71-2). Both regioisomers share identical molecular formula, molecular weight, and hydrogen bond donor/acceptor counts, yet the para-isomer's linear molecular geometry yields reduced topological polar surface area and higher lipophilicity, which are predicted to enhance passive membrane permeability relative to the meta analog . This difference is material for cell-based assay development, where achieving sufficient intracellular exposure at screening concentrations is a prerequisite for meaningful activity data.

LogP: Para vs Meta
Calculated
ΔLogP ≈ +0.2 to +0.4 (para-isomer higher lipophilicity)
Supports permeability-limited assay differentiation; intracellular exposure may differ between regioisomers.
In silico prediction; experimental logD confirmation pending.
Physicochemical profiling Permeability prediction Regioisomer differentiation

5-Amino vs. 5-Nitro: Divergent Mechanisms of Action and Kinase Selectivity

The 5-amino substituent of 4-(5-amino-1H-indazol-3-yl)benzonitrile enables direct ATP-competitive kinase inhibition through hydrogen-bond donor interactions within the hinge region of kinase active sites, as demonstrated across a panel including ROCK2, GSK3β, Aurora2, and JAK2 [1]. In contrast, the 5-nitro analog (3-((5-nitro-1H-indazol-3-yl)amino)benzonitrile) engages a fundamentally different mechanism: the nitro group functions as a bio-reductive trigger that, upon enzymatic reduction, generates reactive intermediates inducing oxidative stress, a strategy exploited for antimicrobial and antiparasitic applications rather than selective kinase inhibition . This mechanistic divergence means the 5-amino and 5-nitro compounds are not interchangeable even within the same phenotypic screening cascade; the observed cellular activity of the nitro analog may arise from nonspecific cytotoxicity rather than target-specific kinase modulation.

Mechanism: 5-NH₂ vs 5-NO₂
Class-level inference
ATP-competitive kinase inhibition vs. bio-reductive activation / oxidative stress
Divergent mechanisms preclude direct substitution; cellular activity of nitro analogs requires redox-cycling deconvolution.
Kinase panel data reported in primary literature for 5-NH₂ series.
Kinase selectivity Mechanism of action Nitroreductase bioactivation

EGFR Binding Affinity: Unoptimized Scaffold vs. Optimized Kinase Inhibitors

BindingDB records for the 5-aminoindazole scaffold (represented by ligand BDBM50337304) document an EGFR binding Ki of >1,800 nM, establishing that the unoptimized 5-aminoindazole core is a relatively weak EGFR binder [1]. This is consistent with the scaffold's intended use as a starting point for chemical optimization rather than a pre-optimized inhibitor. By comparison, structurally optimized indazole-based EGFR inhibitors (e.g., 3-(pyrrolopyridin-2-yl)indazole derivatives) achieve IC50 values in the sub-micromolar to nanomolar range against EGFR in both biochemical and cellular assays [2]. This quantitative gap underscores the procurement value of 4-(5-amino-1H-indazol-3-yl)benzonitrile as a tractable, derivatizable intermediate: its modest inherent potency minimizes confounding polypharmacology during primary screening, while the free 5-amino group enables focused library synthesis to improve potency and selectivity against chosen kinase targets.

EGFR Binding Affinity
Supporting evidence
EGFR Ki >1,800 nM (unoptimized scaffold)
Intentionally modest baseline affinity supports SAR-driven optimization; minimizes confounding polypharmacology in primary screening.
BindingDB record BDBM50337304; optimized indazole inhibitors achieve sub-μM–low nM EGFR IC₅₀.
Kinase selectivity profiling EGFR inhibition Binding affinity benchmarking

Synthetic Tractability: Cycloaddition Route Enables Parallel Library Synthesis

4-(5-Amino-1H-indazol-3-yl)benzonitrile is accessed via a [2+3] cycloaddition-based synthetic route developed and validated at Abbott Laboratories for parallel library synthesis [1]. This route employs readily available starting materials (substituted benzonitriles and functionalized alkynes/dipolarophiles) and is compatible with high-throughput purification workflows. In contrast, alternative synthetic routes to 3-aryl-indazoles relying on traditional cross-coupling approaches (e.g., Suzuki-Miyaura coupling of 3-haloindazoles with arylboronic acids) require pre-functionalized indazole intermediates and palladium catalysis, which can introduce residual metal contamination concerns for cell-based assays and scale-up limitations . The [2+3] cycloaddition strategy directly constructs the indazole core with the desired C3-aryl substituent in place, reducing step count and enabling rapid analog generation for SAR exploration.

Synthetic Route
Class-level inference
[2+3] cycloaddition; one-pot indazole core construction with C3-aryl in place
Validated parallel-synthesis protocol reduces step count and metal contamination risk vs. Pd-catalyzed cross-coupling.
Route validated at Abbott High Throughput Synthesis group.
Parallel synthesis Cycloaddition chemistry Library diversification

Commercial Availability and Purity Across Global Suppliers

4-(5-Amino-1H-indazol-3-yl)benzonitrile (CAS 1356087-74-5) is commercially available from multiple established suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity with batch-specific QC data including NMR, HPLC, and GC . Bidepharm supplies the compound at 95%+ purity with batch-specific certificates of analysis . MolCore offers an ISO-certified product at NLT 98% purity suitable for global pharmaceutical R&D and quality control applications . ChemicalBook lists additional suppliers with purity ranges of 95%+ . This multi-supplier landscape with competitive purity specifications differentiates the compound from less commercially accessible indazole analogs that may require custom synthesis, extended lead times, and higher procurement costs.

Commercial Purity
Data to verify
≥95% purity; ≥3 qualified suppliers with batch-specific QC (HPLC, NMR)
Multi-supplier landscape reduces procurement risk; batch QC documentation supports supplier qualification.
Supplier specifications as of 2024–2026; independent QC verification recommended.
Procurement Purity comparison Supplier qualification

Calculated Physicochemical Parameters and Lead-Likeness Assessment

The compound's calculated physicochemical parameters position it within favorable drug-like and lead-like chemical space. With a molecular weight of 234.26 g/mol, LogP of 2.68, TPSA of 78.49 Ų, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and only 1 rotatable bond, 4-(5-amino-1H-indazol-3-yl)benzonitrile complies with all four Lipinski Rule of Five criteria (MW <500, LogP <5, HBD <5, HBA <10) and falls within the more stringent lead-like space (MW <350, LogP <3) . In contrast, many optimized indazole kinase inhibitors, such as those described in the PLK4 and TTK inhibitor literature, exhibit molecular weights exceeding 450 g/mol with 5–8 rotatable bonds, reflecting the molecular property inflation that accompanies potency optimization [1]. The compact, rigid structure of this compound, with only a single rotatable bond (the C3–phenyl linkage), minimizes the entropic penalty upon target binding and simplifies conformational analysis during computational docking studies.

Lead-Likeness Profile
Class-level inference
MW 234, LogP 2.68, TPSA 78.5, 1 rotatable bond — satisfies all Lipinski and lead-like criteria
Favorable fragment-like starting point for scaffold-based discovery; low MW preserves ADME optimization space.
Calculated parameters; experimental solubility and permeability data pending.
Drug-likeness Lead optimization Physicochemical profiling

Research and Industrial Application Scenarios


Kinase-Focused Library Synthesis for Selectivity Profiling

Medicinal chemistry teams engaged in kinase inhibitor discovery can deploy 4-(5-amino-1H-indazol-3-yl)benzonitrile as a validated starting scaffold for parallel library synthesis. The free 5-amino group enables rapid diversification via amide coupling, sulfonylation, or reductive amination to generate focused compound libraries [1]. The scaffold's intentionally modest kinase affinity (EGFR Ki >1,800 nM) is advantageous in this context: it minimizes confounding polypharmacology during primary screening, allowing clearer SAR interpretation when potency improvements are observed following chemical modification [2]. The established [2+3] cycloaddition synthetic route, validated at Abbott Laboratories for high-throughput parallel synthesis, provides a reliable protocol for generating analogs with varied C3-aryl substituents [1].

Physicochemical Control for Permeability and Solubility Assays

The well-characterized physicochemical parameters of this compound (LogP 2.68, TPSA 78.49, MW 234.26, single rotatable bond) make it suitable as a reference control in cell-based permeability assays (e.g., Caco-2, MDCK, PAMPA) [1]. Its intermediate lipophilicity and low molecular weight facilitate reliable detection by LC-MS/MS, while the single rotatable bond minimizes conformational variability that could confound permeability measurements. The compound's commercial availability at ≥98% purity from multiple suppliers ensures batch-to-batch consistency for longitudinal assay validation [2].

Kinase Panel Selectivity Screening with Unoptimized Baseline

Research groups evaluating 5-aminoindazole derivatives against kinase panels can use the parent compound as an unoptimized baseline comparator. Published kinase panel data (ROCK2, GSK3β, Aurora2, JAK2) from the original Abbott/AbbVie screening campaign provide reference points for assessing selectivity improvements achieved through chemical optimization [1]. The compound's para-cyano substitution pattern (as opposed to the meta isomer, CAS 1356087-71-2) is structurally analogous to kinase inhibitor pharmacophores where a para-substituted aromatic ring engages a hydrophobic pocket adjacent to the ATP-binding site, making it a more mechanistically relevant starting point for ATP-competitive inhibitor design .

Chemical Biology Tool Precursor for Target Engagement Studies

As a derivatizable intermediate with defined kinase inhibition characteristics, this compound serves as a precursor for generating chemical biology tool compounds. The 5-amino group can be functionalized to introduce biotin, fluorophore, or photoaffinity labels for target identification (chemical proteomics) and cellular target engagement studies [1]. The compact scaffold (MW 234.26, 1 rotatable bond) ensures that linker attachment does not excessively increase molecular weight beyond the range compatible with cellular permeability, preserving the tool compound's utility in live-cell experiments [2].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Free 5-amino derivatization handle; parallel synthesis compatibility
Library diversity and purity; ATP-competitive inhibition confirmation
Permeability and solubility assay control
Well-characterized physicochemical profile; intermediate LogP; single rotatable bond
Batch-to-batch consistency; LC-MS/MS detectability; Caco-2 / PAMPA assay reproducibility
Kinase panel selectivity baseline
Reported kinase panel data (ROCK2, GSK3β, Aurora2, JAK2); para-cyano pharmacophore
Selectivity improvement over unoptimized scaffold; ATP-binding pocket engagement
Chemical biology tool precursor
Compact scaffold (MW 234) with single derivatization point; cellular permeability potential
Linker attachment without excessive MW increase; target engagement in live-cell assays
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